![molecular formula C12H14N2O3S B2888558 (E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one CAS No. 92959-59-6](/img/structure/B2888558.png)
(E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one, also known as NTPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTPP is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Scientific Research Applications
Nitropiperidinoimidazolderivate and Structural Analysis
A study by Gzella, Wrzeciono, and Pöppel (1999) explores the formation and structural analysis of nitropiperidinoimidazolderivate, which involves reactions with piperidine. This research provides insights into the structural characteristics and potential reactivity of similar nitro and piperidine-containing compounds. The detailed X-ray investigation reveals how the piperidine residue positions in the isomeric products, offering clues to the compound's behavior in synthesis and potential applications in designing molecules with specific structural features (Gzella, Wrzeciono, & Pöppel, 1999).
Nucleophilic Substitution Reactions
Echaieb, Gabsi, and Boubaker (2014) conducted a kinetic study on the reactions of 2-methoxy-3-X-5-nitrothiophenes with piperidine, highlighting the SNAr mechanism and the rate-limiting steps. This study informs on the reactivity of thiophene derivatives, a crucial aspect for understanding the reactions of (E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one. The findings could be relevant in synthesizing new compounds or materials with desired electronic or chemical properties (Echaieb, Gabsi, & Boubaker, 2014).
Reaction Mechanisms and Catalysis
Research by Consiglio, Arnone, Spinelli, and Noto (1981) on the kinetics of piperidino-substitution reactions provides fundamental insights into the mechanisms of aromatic nucleophilic substitution. Understanding these mechanisms is vital for predicting the reactivity of (E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one in various chemical environments, which could be beneficial in catalysis or synthetic chemistry applications (Consiglio, Arnone, Spinelli, & Noto, 1981).
Quantum Chemical Studies
A study by Kaya et al. (2016) on the quantum chemical and molecular dynamic simulation of piperidine derivatives for corrosion inhibition of iron highlights the utility of computational methods in predicting the behavior of complex molecules. Such studies can inform the potential applications of (E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one in materials science, particularly in designing inhibitors for metal corrosion (Kaya et al., 2016).
properties
IUPAC Name |
(E)-3-(5-nitrothiophen-2-yl)-1-piperidin-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-11(13-8-2-1-3-9-13)6-4-10-5-7-12(18-10)14(16)17/h4-7H,1-3,8-9H2/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSPHXLDFQNKIV-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816084 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-(5-nitrothiophen-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one |
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